molecular formula C16H23ClN2O B5691337 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B5691337
M. Wt: 294.82 g/mol
InChI Key: AWOXWSOTSGAEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOXWSOTSGAEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as toluene at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anti-cancer agent.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

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